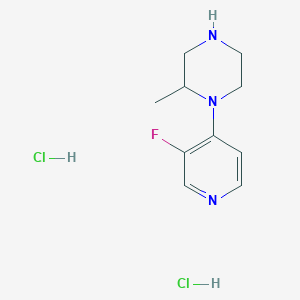

1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride

Description

1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride (Molecular Formula: C₁₀H₁₄FN₃·2HCl; CID: 126971319) is a fluorinated piperazine derivative characterized by a 3-fluoropyridinyl group attached to a 2-methylpiperazine backbone, stabilized as a dihydrochloride salt. The compound’s structure (SMILES: CC1CNCCN1C2=C(C=NC=C2)F) features a methyl group at the piperazine’s second position and a fluorine atom at the pyridine ring’s third position, which are critical for its physicochemical and biological properties . Its fluorinated aromatic ring may enhance metabolic stability and binding specificity compared to non-halogenated analogs .

Properties

IUPAC Name |

1-(3-fluoropyridin-4-yl)-2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3.2ClH/c1-8-6-13-4-5-14(8)10-2-3-12-7-9(10)11;;/h2-3,7-8,13H,4-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPCKMCZAAUTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=C(C=NC=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225146-61-0 | |

| Record name | 1-(3-fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom onto the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. The piperazine moiety may also contribute to the compound’s overall activity by providing additional binding sites or modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences, physicochemical properties, and biological activities of 1-(3-fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride and related piperazine derivatives:

Key Research Findings

Impact of the 2-Methyl Group: The 2-methyl group on piperazine significantly alters crystallization behavior and hydrogen-bonding interactions. In aluminophosphate frameworks, 2-methylpiperazine forms distinct core units compared to unsubstituted piperazine, suggesting enhanced structural stability in the target compound . Surfactant properties (e.g., oxidation resistance, dispersibility) observed in 2-methylpiperazine derivatives may aid drug formulation by improving solubility .

Fluoropyridinyl vs. Isoquinolinesulfonyl Moieties: Replacement of H-7’s isoquinolinesulfonyl group with 3-fluoropyridinyl likely reduces off-target kinase interactions due to the smaller aromatic ring and electronegative fluorine atom . Fluorinated analogs often exhibit improved metabolic stability and bioavailability compared to non-halogenated compounds, as seen in kinase inhibitor design .

Salt Form Differences :

- Dihydrochloride salts (e.g., target compound, H-7) generally exhibit higher aqueous solubility than trihydrochloride derivatives (e.g., 1-(3-fluoro-4-pyridinyl)piperazine trihydrochloride), which may influence pharmacokinetics .

Biological Activity :

- H-7’s inhibition of PKC and induction of apoptosis in thymocytes suggest that the target compound may share similar signaling modulation but with altered potency due to structural variations. Empirical testing is required to confirm kinase selectivity.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The 3-fluoropyridinyl group in the target compound likely increases logP compared to unsubstituted piperazines, enhancing membrane permeability .

- Solubility : Dihydrochloride salt forms improve aqueous solubility, critical for oral bioavailability .

- Stability : Fluorination at the pyridine ring reduces susceptibility to oxidative metabolism, a common advantage in drug design .

Biological Activity

1-(3-Fluoropyridin-4-yl)-2-methylpiperazine dihydrochloride is a fluorinated piperazine derivative that has garnered interest in various biological applications due to its unique structural features and potential therapeutic properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Fluorine Atom : Enhances binding affinity to molecular targets.

- Piperazine Moiety : Provides additional binding sites, influencing pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For instance, piperazine derivatives have shown potential in inducing apoptosis in cancer cell lines. A study involving structurally related compounds demonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Anti-inflammatory Effects

The presence of the fluorine atom may enhance the compound's anti-inflammatory properties through modulation of inflammatory pathways. This is supported by studies showing that fluorinated compounds often demonstrate increased biological activity due to enhanced receptor interactions.

Research Findings and Case Studies

A summary of relevant research findings related to this compound includes:

Synthesis and Industrial Applications

The synthesis of this compound typically involves:

- Reaction : 3-fluoropyridine reacts with 2-methylpiperazine.

- Conditions : Controlled solvents and catalysts are used to facilitate the reaction.

- Purification : The compound is purified and converted into its dihydrochloride salt form for enhanced stability and solubility.

This compound's unique structure makes it valuable for various industrial applications, particularly in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.